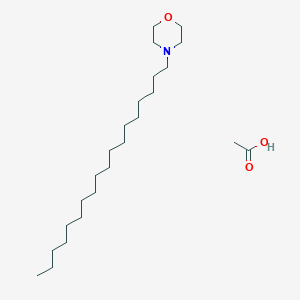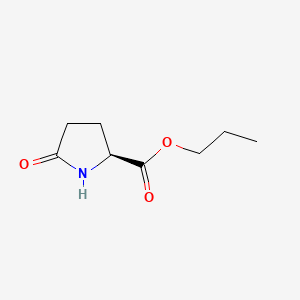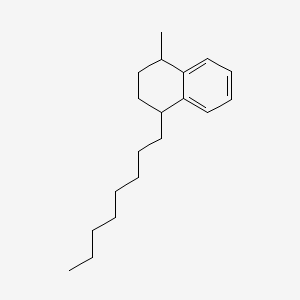
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and an octyl group attached to the naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene typically involves the hydrogenation of 1-methyl-4-octylnaphthalene. The reaction is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the aromatic naphthalene ring into a saturated tetrahydro ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C or PtO2.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a tetrahydro ring but without the octyl group.
1-Methyltetralin: Another derivative of naphthalene with a methyl group but lacking the octyl group.
Tetralin: A simpler tetrahydro derivative of naphthalene without any additional substituents.
Uniqueness
1,2,3,4-Tetrahydro-1-methyl-4-octylnaphthalene is unique due to the presence of both a methyl and an octyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
61761-65-7 |
|---|---|
Formule moléculaire |
C19H30 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-methyl-4-octyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-3-4-5-6-7-8-11-17-15-14-16(2)18-12-9-10-13-19(17)18/h9-10,12-13,16-17H,3-8,11,14-15H2,1-2H3 |
Clé InChI |
FKIZLIIRNPNBRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


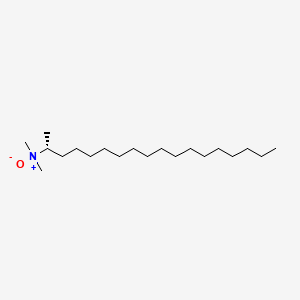



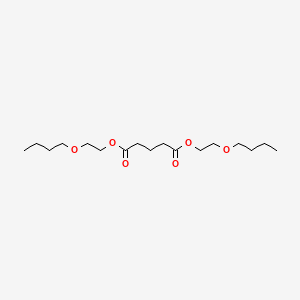




![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)

![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)
